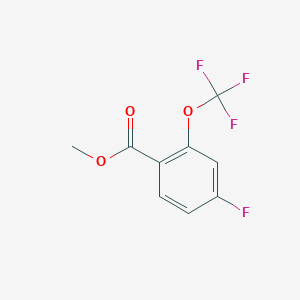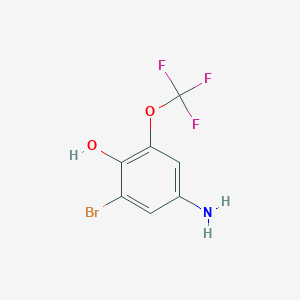![molecular formula C7H4F4N2O B15292794 (Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15292794.png)
(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine is a chemical compound characterized by the presence of trifluoromethyl and fluoropyridinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine typically involves the reaction of 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethanone with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The trifluoromethyl and fluoropyridinyl groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for developing new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its fluorinated groups are particularly useful for probing biological systems using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of (Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The trifluoromethyl and fluoropyridinyl groups can engage in hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone
- 2,2,2-trifluoro-1-(3-fluoropyridin-4-yl)ethanone
Uniqueness
(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine is unique due to its specific arrangement of trifluoromethyl and fluoropyridinyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for diverse scientific and industrial uses.
Propiedades
Fórmula molecular |
C7H4F4N2O |
|---|---|
Peso molecular |
208.11 g/mol |
Nombre IUPAC |
(NZ)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H4F4N2O/c8-4-2-1-3-12-5(4)6(13-14)7(9,10)11/h1-3,14H/b13-6- |
Clave InChI |
QJCZDQSGBNKBCS-MLPAPPSSSA-N |
SMILES isomérico |
C1=CC(=C(N=C1)/C(=N/O)/C(F)(F)F)F |
SMILES canónico |
C1=CC(=C(N=C1)C(=NO)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


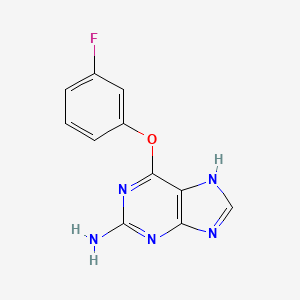


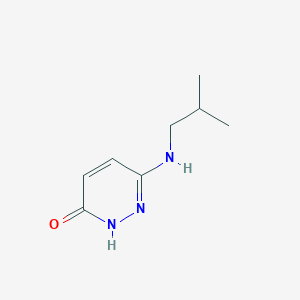
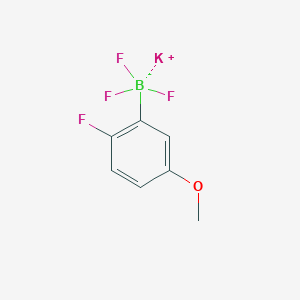
![8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline](/img/structure/B15292745.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-ethoxy-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292748.png)
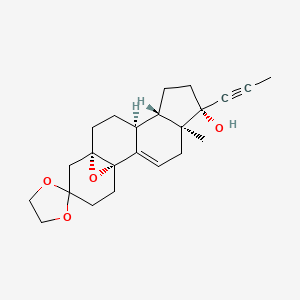
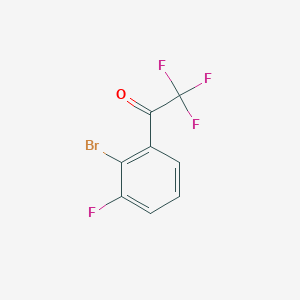
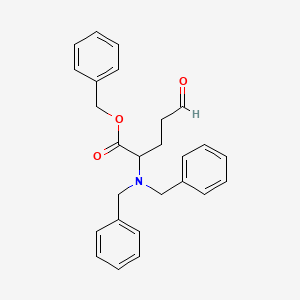
![[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid](/img/structure/B15292774.png)
![(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B15292781.png)
